molecular formula C18H16N4O4S2 B2752088 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899733-19-8

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2752088
CAS RN: 899733-19-8
M. Wt: 416.47
InChI Key: WVQJGGPMQVHXRE-UHFFFAOYSA-N
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Description

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tumor Applications

Research indicates that derivatives incorporating the thiophene moiety, similar to the target compound, show promising anti-tumor activities. For instance, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has revealed potent anti-tumor agents against hepatocellular carcinoma cell lines, with significant inhibitory concentration (IC50) values, indicating promising applications in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Activity

Another study focused on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides synthesized for their antidepressant and neurotoxicity screening. The findings suggest that certain compounds in this series demonstrate substantial antidepressant activity, offering a potential for the development of new antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Anti-Inflammatory and Analgesic Activities

Compounds with a thiophene core have also been evaluated for their anti-inflammatory and analgesic properties. A study synthesizing and evaluating the biological activities of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues as Ser/Thr kinase inhibitors found that these compounds have potential therapeutic applications in treating inflammation and pain (Loidreau et al., 2012).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of thiophene-containing compounds are also noteworthy. A study on the synthesis, insecticidal activity, and structure-activity relationship of anthranilic diamides analogs containing 1,3,4-oxadiazole rings highlighted the potential of these compounds in providing solutions for microbial resistance and oxidative stress-related conditions (Qi et al., 2014).

Electrochromic Properties

Additionally, the electrochromic properties of polymers derived from thiophene have been explored, suggesting applications in photonic devices due to their ability to change color upon electrical stimulation. This indicates potential uses in adaptive camouflage and other advanced material applications (Hu et al., 2019).

properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c23-17(19-9-13-7-4-8-27-13)18(24)20-16-14-10-28(25,26)11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQJGGPMQVHXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide

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